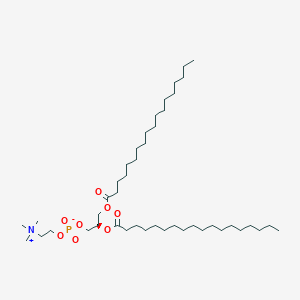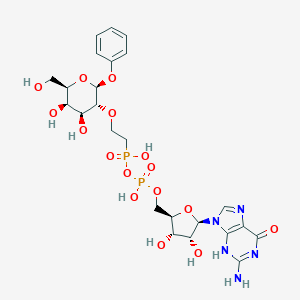
1,2-Distearoyl-sn-glycero-3-phosphocholine
描述
二硬脂酰磷脂酰胆碱,也称为1,2-二硬脂酰-sn-甘油-3-磷酸胆碱,是一种磷脂酰胆碱,属于磷脂类。磷脂是细胞膜的重要组成部分,提供结构完整性并在细胞信号传导中发挥作用。二硬脂酰磷脂酰胆碱的特点是,两个硬脂酸链连接到甘油主链上,带有磷酸胆碱头部基团。 该化合物自然存在于细胞膜中,也用于各种医药和生物技术应用 .
作用机制
二硬脂酰磷脂酰胆碱主要通过其作为细胞膜结构成分的作用发挥其作用。它有助于膜流动性、稳定性和渗透性。在药物递送系统中,二硬脂酰磷脂酰胆碱增强了脂质体的包封效率和稳定性,促进了治疗剂有效地递送至靶细胞。 所涉及的分子靶点和途径包括与膜蛋白、脂筏和与膜动力学相关的信号通路相互作用 .
生化分析
Biochemical Properties
1,2-Distearoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily related to its role in forming lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, DSPC is known to interact with cholesterol and other phospholipids to form stable liposomes. These interactions are crucial for maintaining the structural integrity and functionality of cell membranes. Additionally, DSPC can interact with proteins such as amantadine, influencing membrane structure and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, DSPC is used in lipid nanoparticles to deliver mRNA into cells, where it facilitates the translation of mRNA into proteins. This process is essential for the development of mRNA vaccines, where DSPC helps protect the mRNA and ensures its efficient delivery into target cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form lipid bilayers and liposomes. DSPC interacts with other lipids and proteins to create stable structures that can encapsulate and deliver therapeutic agents. At the molecular level, DSPC binds to cholesterol and other phospholipids, forming a hydrophobic core that protects the encapsulated molecules. This interaction is crucial for the stability and functionality of lipid nanoparticles used in drug delivery systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. DSPC is known for its stability, but it can degrade under certain conditions. Studies have shown that DSPC maintains its structural integrity for extended periods when stored at appropriate temperatures. Long-term exposure to high temperatures or oxidative conditions can lead to degradation, affecting its functionality in lipid nanoparticles and other applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, DSPC is generally well-tolerated and does not cause significant adverse effects. At high doses, DSPC can induce toxic effects, including inflammation and tissue damage. These threshold effects are crucial for determining the safe and effective dosage of DSPC in drug delivery systems and other biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other metabolites. DSPC also affects metabolic flux and metabolite levels, influencing cellular energy production and lipid homeostasis. These interactions are essential for maintaining cellular function and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. DSPC can be incorporated into lipid bilayers and liposomes, facilitating its distribution to specific cellular compartments. This localization is crucial for its role in drug delivery systems, where DSPC ensures the targeted delivery of therapeutic agents to specific tissues and cells .
Subcellular Localization
This compound is primarily localized in the lipid bilayers of cell membranes and liposomes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, DSPC can be targeted to the endoplasmic reticulum or Golgi apparatus, where it plays a role in lipid synthesis and transport. These localization patterns are essential for the proper functioning of DSPC in various cellular processes .
准备方法
合成路线和反应条件
二硬脂酰磷脂酰胆碱可以通过甘油与硬脂酸的酯化反应合成,然后连接磷酸胆碱基团。反应通常需要使用催化剂和特定的反应条件,以确保高产率和纯度。 一种常见的方法是使用磷脂酶D催化磷脂酰胆碱与硬脂酸的转磷脂酰化 .
工业生产方法
在工业环境中,二硬脂酰磷脂酰胆碱通常通过大豆磷脂酰胆碱的氢化生产,这会产生包含高百分比二硬脂酰磷脂酰胆碱的混合物。 该方法成本效益高且可扩展,使其适用于大规模生产 .
化学反应分析
反应类型
二硬脂酰磷脂酰胆碱会经历各种化学反应,包括:
氧化: 硬脂酸链会发生氧化,导致形成氢过氧化物和其他氧化降解产物。
水解: 二硬脂酰磷脂酰胆碱中的酯键可以被磷脂酶水解,导致释放硬脂酸和甘油磷酸胆碱。
常见试剂和条件
氧化: 过氧化氢或分子氧等氧化剂可在受控条件下使用以诱导氧化。
水解: 磷脂酶A2等磷脂酶通常用于催化二硬脂酰磷脂酰胆碱的水解。
主要产物
氧化: 氢过氧化物、醛和酮。
水解: 硬脂酸和甘油磷酸胆碱。
取代: 具有不同头部基团的修饰磷脂.
科学研究应用
二硬脂酰磷脂酰胆碱具有广泛的科学研究应用:
化学: 用作模型化合物,用于研究磷脂在膜中的行为及其与其他分子的相互作用。
生物学: 对于研究细胞膜动力学、脂类蛋白相互作用和膜相关过程至关重要。
医学: 用于制备脂质体,用于药物递送,特别是在mRNA疫苗中,例如Moderna和辉瑞-生物科技公司为COVID-19开发的疫苗
相似化合物的比较
类似化合物
二棕榈酰磷脂酰胆碱(DPPC): 另一种具有两个棕榈酸链的磷脂酰胆碱。
二油酰磷脂酰胆碱(DOPC): 包含两个油酸链。
二肉豆蔻酰磷脂酰胆碱(DMPC): 由两个肉豆蔻酸链组成.
独特性
二硬脂酰磷脂酰胆碱因其高熔点和稳定性而独一无二,使其特别适合需要牢固且稳定的脂类结构的应用。与二棕榈酰磷脂酰胆碱相比,二硬脂酰磷脂酰胆碱具有更长的脂肪酸链,导致不同的相行为和膜特性。 这使其在药物递送和膜研究中的特定应用中具有优势 .
属性
IUPAC Name |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-HUESYALOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231218 | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
816-94-4 | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSPC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043IPI2M0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)




![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)




